



#### Structure of TCMDC-135051

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | TCMDC-135051 |           |
| Cat. No.:            | B2432879     | Get Quote |

An In-depth Technical Guide to the Antimalarial Compound TCMDC-135051

#### Introduction

**TCMDC-135051** is a potent and selective inhibitor of the Plasmodium falciparum protein kinase PfCLK3, a critical regulator of RNA splicing essential for the parasite's survival.[1][2] Identified from a screening of approximately 25,000 compounds, **TCMDC-135051** has emerged as a promising lead compound for the development of a new class of antimalarials.[1] Its significance lies in its novel mechanism of action and its demonstrated activity against multiple stages of the malaria parasite life cycle, including the asexual blood stages responsible for clinical disease, the liver stage, and the gametocyte stages required for transmission.[1][3] This multi-stage efficacy presents the potential for a single treatment that is curative, prophylactic, and transmission-blocking.[4][5]

## **Chemical Structure and Properties**

The core structure of **TCMDC-135051** is a 7-azaindole scaffold, a pharmacophore found in several therapeutic agents.[1] This central scaffold is substituted at the 2- and 4-positions with aromatic rings.[1][4] Key functional groups include a tertiary amine and a carboxylic acid, which result in the compound being zwitterionic at physiological pH.[1][4] The co-crystal structure of **TCMDC-135051** bound to its target, PfCLK3, has been solved, providing detailed insights into its binding mode.[6][7]



| Property          | Value                                                                             |
|-------------------|-----------------------------------------------------------------------------------|
| Molecular Formula | C29H33N3O3[8]                                                                     |
| Molecular Weight  | 471.59 g/mol [8]                                                                  |
| CAS Number        | 2413716-15-9[8]                                                                   |
| SMILES            | O=C(O)C1=CC=C(C2=C3C(NC(C4=C(OC)C=C<br>C(CN(CC)CC)=C4)=C3)=NC=C2)C=C1C(C)C[8<br>] |

# **Quantitative Biological Data**

The biological activity of **TCMDC-135051** has been characterized through various in vitro and cell-based assays. The data highlights its potency against the target kinase and its effectiveness in inhibiting parasite growth across different species and strains, including those resistant to current drugs.

Table 1: Biological Activity of TCMDC-135051



| Assay Type                | Target / Strain                                      | Metric | Value   | Reference |
|---------------------------|------------------------------------------------------|--------|---------|-----------|
| In Vitro Kinase<br>Assay  | Recombinant<br>PfCLK3 (P.<br>falciparum)             | IC50   | 40 nM   | [9]       |
|                           | Recombinant<br>PvCLK3 (P.<br>vivax)                  | IC50   | 33 nM   | [8]       |
|                           | Recombinant<br>PbCLK3 (P.<br>berghei)                | IC50   | 13 nM   | [8]       |
| Parasiticidal<br>Activity | P. falciparum<br>(3D7,<br>chloroquine-<br>sensitive) | EC50   | 180 nM  | [1][9]    |
|                           | P. falciparum<br>(G449P mutant)                      | EC50   | 1806 nM | [1][4]    |
| Liver Stage<br>Activity   | P. berghei<br>sporozoites                            | EC50   | 400 nM  | [8]       |
| Cytotoxicity              | Mouse HT-22<br>cells                                 | IC50   | 8.1 μΜ  | [8]       |

| | Human HepG2 cells | - | Low toxicity observed |[5][10] |

Table 2: Crystallographic Data for PfCLK3-**TCMDC-135051** Complex (PDB ID: 8RPC)

| Parameter    | Value             | Reference |
|--------------|-------------------|-----------|
| Method       | X-RAY DIFFRACTION | [6]       |
| Resolution   | 2.08 Å            | [6]       |
| R-Value Work | 0.199             | [6]       |
| R-Value Free | 0.257             | [6]       |



| Organism | Plasmodium falciparum |[6] |

### **Mechanism of Action: PfCLK3 Inhibition**

**TCMDC-135051** exerts its antimalarial effect by selectively inhibiting PfCLK3, a member of the cdc2-like kinase family.[3][4] In Plasmodium, PfCLK3 plays a crucial role in the phosphorylation of splicing factors, which are necessary for the correct assembly and function of the spliceosome to process parasite RNA.[4] By inhibiting PfCLK3, **TCMDC-135051** disrupts downstream RNA splicing, leading to a halt in parasite development, particularly during the trophozoite-to-schizont transition, and ultimately causing parasite death.[1][8] Importantly, the compound shows high selectivity for the parasite kinase over the most closely related human ortholog, PRPF4B, indicating a low potential for off-target toxicity in the host.[3]





Click to download full resolution via product page

**Caption:** Inhibition of the PfCLK3 signaling pathway by **TCMDC-135051**.

# **Experimental Protocols**

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay



This assay was employed to determine the in vitro potency of **TCMDC-135051** against the full-length recombinant PfCLK3 protein.[1][11]

- Reagents: Full-length recombinant PfCLK3, biotinylated peptide substrate, ATP, Europium-labeled anti-phosphoserine antibody, and Streptavidin-Allophycocyanin (APC).
- Procedure:
  - The kinase reaction is performed by incubating PfCLK3 with the peptide substrate and ATP in the presence of varying concentrations of TCMDC-135051.
  - The reaction is allowed to proceed for a set time at room temperature.
  - The detection reagents (Europium-antibody and Streptavidin-APC) are added to stop the reaction.
  - If the substrate is phosphorylated by PfCLK3, the Europium-labeled antibody binds to it.
    The biotin tag on the substrate then binds to the Streptavidin-APC.
- Detection: The plate is read on a TR-FRET-capable plate reader. When the Europium (donor) and APC (acceptor) are brought into close proximity via the phosphorylated substrate, FRET occurs. The signal is proportional to the kinase activity.
- Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

#### P. falciparum Asexual Blood Stage Viability Assay

This assay measures the efficacy of the compound against live malaria parasites cultured in human red blood cells.[1][9]

- Parasite Culture: A chloroquine-sensitive (3D7) strain of P. falciparum is maintained in a continuous in vitro culture with human erythrocytes in RPMI-1640 medium. Parasite stages are synchronized.
- Assay Setup:

#### Foundational & Exploratory





- Synchronized ring-stage parasites (0-3 hours post-invasion) are seeded into 96-well plates containing human erythrocytes.
- TCMDC-135051 is added in a series of dilutions.
- Drug Incubation: The parasites are incubated with the compound for 72 hours. For shorter treatments (e.g., 24 hours), the drug is removed by washing the cells, which are then resuspended in fresh medium.[9]
- Growth Measurement: Parasite growth is quantified by measuring the activity of parasitespecific lactate dehydrogenase (pLDH) or by using a fluorescent DNA-intercalating dye like SYBR Green I.
- Analysis: The fluorescence or absorbance readings are normalized to controls (no drug) and blanks (no parasites). The EC50 value is determined using a non-linear regression curve fit.





Click to download full resolution via product page

Caption: Workflow for the SYBR Green I-based parasite viability assay.



## **Chemical Synthesis Overview**

The synthesis of **TCMDC-135051** is a multi-step process based on the 7-azaindole core.[5][9] The key steps involve building the molecule through sequential coupling reactions.

- Protection: The starting material, 4-bromo-7-azaindole, is first protected.
- Iodination: Selective iodination at the C-2 position of the indole ring is achieved.
- Suzuki Coupling #1: The first aromatic ring (Ring A precursor) is attached via a Suzuki coupling reaction.
- Reductive Amination: The tertiary amine functional group is installed.
- Suzuki Coupling #2: The second aromatic ring (Ring B precursor) is attached via a second Suzuki coupling.
- Deprotection: Final deprotection steps yield the target molecule, **TCMDC-135051**.





Click to download full resolution via product page

Caption: Simplified chemical synthesis workflow for TCMDC-135051.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials | Semantic Scholar [semanticscholar.org]
- 3. Novel compound interrupts malaria parasite's lifecycle CQMED [cqmed.unicamp.br]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structure of TCMDC-135051]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2432879#structure-of-tcmdc-135051]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com